4-Hydroxythiophene-2-carbaldehyde

Description

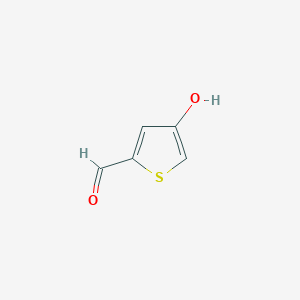

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxythiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S/c6-2-5-1-4(7)3-8-5/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFPEXPXSLSWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxythiophene 2 Carbaldehyde and Its Analogs

Direct Synthesis Approaches to Hydroxythiophene Carbaldehydes

Direct synthesis provides a straightforward route to hydroxythiophene carbaldehydes. These methods often involve the introduction of a formyl group onto a pre-existing hydroxythiophene or a precursor that can be readily converted to the hydroxyl derivative.

Regioselective Formylation Strategies

A key strategy for synthesizing hydroxythiophene carbaldehydes involves the regioselective formylation of a protected hydroxyl group, such as a methoxy (B1213986) group, followed by demethylation. For instance, the synthesis of 3-hydroxythiophene-2-carbaldehyde (B3269524) can be achieved through the Vilsmeier-Haack formylation of 3-methoxythiophene. This reaction introduces the aldehyde group at the adjacent C2 position. Subsequent demethylation of the resulting 3-methoxythiophene-2-carbaldehyde (B112520) yields the desired 3-hydroxythiophene-2-carbaldehyde. This two-step process allows for precise control over the position of the functional groups.

The Vilsmeier reaction is a versatile method for formylating electron-rich aromatic compounds like thiophene (B33073). wikipedia.org It typically employs a mixture of phosphorus oxychloride and a disubstituted formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which acts as the formylating agent. google.com The reaction proceeds via electrophilic aromatic substitution.

Exploiting Biotransformation Pathways for Analog Generation

Biotransformation offers an alternative, environmentally benign approach for generating hydroxythiophene carboxaldehyde analogs. This method utilizes enzymes or whole microorganisms to carry out specific chemical transformations. For example, the biotransformation of benzothiophene (B83047), a related sulfur-containing heterocyclic compound, can lead to the formation of hydroxylated intermediates that could potentially be converted to hydroxythiophene carboxaldehydes. nih.gov While direct biotransformation to 3-hydroxythiophene-2-carboxaldehyde from benzothiophene intermediates is not extensively documented, the principle of using microbial or enzymatic systems to achieve specific hydroxylations on the thiophene ring is a promising area of research.

Multicomponent Reaction (MCR) Strategies for Thiophene Core Formation

Gewald Reaction and its Modifications for Substituted 2-Aminothiophenes

The Gewald reaction is a well-established and versatile MCR for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The mechanism is believed to start with a Knoevenagel condensation, followed by the addition of sulfur. wikipedia.orgacs.orgthieme-connect.com

The resulting 2-aminothiophenes are valuable intermediates that can be further modified to produce a wide range of thiophene derivatives. researchgate.netthieme-connect.com Modifications to the classical Gewald reaction, such as the use of microwave irradiation or various catalysts, have been shown to improve reaction yields and shorten reaction times. wikipedia.orgthieme-connect.com

Table 1: Examples of Gewald Reaction Modifications

| Catalyst/Condition | Reactants | Product | Key Advantages |

| Piperidinium borate | Ketone, active methylene, sulfur | 2-Aminothiophene | Catalytic amount, recyclable catalyst, green solvent. thieme-connect.com |

| N-Methylpiperazine-functionalized polyacrylonitrile (B21495) fiber | 2,5-dihydroxy-1,4-dithiane, activated nitriles | 3-Substituted 2-aminothiophene | Low catalyst loading, high yields, excellent recyclability. thieme-connect.com |

| Microwave irradiation | Ketone, α-cyanoester, sulfur, base | 2-Aminothiophene | Reduced reaction times, improved yields. wikipedia.org |

Base-Catalyzed and Transition Metal-Catalyzed Methods for Thiophene Ring Systems

Base-catalyzed and transition metal-catalyzed reactions provide powerful tools for the construction of the thiophene ring. organic-chemistry.org Base-catalyzed methods often involve the cyclization of appropriately substituted precursors. For instance, the thioannulation of Morita-Baylis-Hillman acetates of acetylenic aldehydes with potassium thioacetate, promoted by a base, yields substituted thiophenes. organic-chemistry.org

Transition metal catalysis, particularly with palladium and copper, has become indispensable in modern organic synthesis for forming carbon-sulfur and carbon-carbon bonds. nih.govuni-ulm.deacs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to introduce aryl or other substituents onto the thiophene ring. researchgate.netnih.govnih.gov Copper-catalyzed reactions are also effective for thiophene synthesis, for example, in the tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes. organic-chemistry.org

Table 2: Selected Transition Metal-Catalyzed Thiophene Syntheses

| Catalyst | Reactants | Product Type | Reference |

| Palladium(II) iodide/Potassium iodide | 1-Mercapto-3-yn-2-ols | Substituted thiophenes | nih.gov |

| Copper(I) chloride/DBU | 1-Phenylsulfonylalkylidenethiiranes, terminal alkynes | Substituted thiophenes | nih.gov |

| Palladium catalyst | Thiophene derivatives, aryl halides | C-H arylated products | researchgate.net |

| Copper catalyst | 2-Iodothiophenol, phenylacetylene | 2-Substituted benzo[b]thiophenes | rsc.org |

| Rhodium(III) catalyst | Benzylthioethers, thiophenes | C-H/C-H cross-coupled products | nih.gov |

Functional Group Transformations and Cross-Coupling Approaches for Derivatives

Once the thiophene ring is formed, functional group transformations and cross-coupling reactions are employed to introduce further complexity and synthesize a wide array of derivatives. youtube.com The inherent reactivity of the thiophene ring, particularly its susceptibility to electrophilic substitution, allows for a variety of modifications. nih.gov

Cross-coupling reactions are particularly powerful for creating C-C bonds. The Suzuki-Miyaura reaction, for example, has been successfully used to synthesize 4-arylthiophene-2-carbaldehydes from 4-bromothiophene-2-carbaldehyde and various arylboronic acids or esters. nih.gov This demonstrates the ability to introduce diverse aryl groups at specific positions on the thiophene ring. Similarly, other palladium-catalyzed reactions like the Mizoroki-Heck reaction can be employed. acs.org

The aldehyde group of thiophene carbaldehydes is also a versatile handle for further transformations. It can participate in condensation reactions to form Schiff bases or be oxidized or reduced to carboxylic acids or alcohols, respectively. solubilityofthings.comjournalskuwait.orgnih.govresearchgate.net These transformations open up pathways to a vast number of thiophene-based compounds with diverse properties and potential applications.

Suzuki-Miyaura Cross-Coupling for Aryl/Hetaryl Thiophene Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures. nih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. nih.gov In the context of synthesizing analogs of 4-hydroxythiophene-2-carbaldehyde, this reaction is instrumental in introducing various aryl or hetaryl groups at the 4-position of the thiophene ring.

A key precursor for these syntheses is 4-bromothiophene-2-carbaldehyde. The coupling of this bromo-substituted thiophene with a variety of arylboronic acids or their pinacol (B44631) esters, in the presence of a palladium catalyst and a base, yields the desired 4-arylthiophene-2-carbaldehyde derivatives. mdpi.com The reaction conditions, such as the choice of solvent, base, and catalyst, can be optimized to achieve high yields. mdpi.com

For instance, the reaction of 4-bromothiophene-2-carbaldehyde with different arylboronic pinacol esters/acids can be carried out under thermal conditions (85–90 °C) to produce a range of 4-arylthiophene-2-carbaldehydes. mdpi.com The choice of solvent has been shown to significantly impact the reaction yield. mdpi.com

Table 1: Synthesis of 4-Arylthiophene-2-carbaldehydes via Suzuki-Miyaura Cross-Coupling mdpi.com

| Entry | Arylboronic Acid/Ester | Solvent | Base | Catalyst | Yield (%) |

| 1 | Phenylboronic acid | Toluene/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 75 |

| 2 | 4-Methylphenylboronic acid | Toluene/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 82 |

| 3 | 3,5-Dimethylphenylboronic acid | Toluene/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 88 |

| 4 | 4-Methoxyphenylboronic acid | Toluene/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 78 |

| 5 | 3-Chloro-4-fluorophenylboronic acid | Toluene/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 72 |

The successful synthesis of these analogs demonstrates the robustness of the Suzuki-Miyaura reaction for creating diverse libraries of substituted thiophenes. The resulting 4-arylthiophene-2-carbaldehydes can then be further modified, for example, by converting the aldehyde group or by modifying the aryl substituent, to generate a wide array of compounds for various screening purposes.

Wittig Olefination and Aldehyde Group Introductions

The Wittig reaction is a renowned method in organic synthesis for the formation of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comlibretexts.org The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com While its primary application is in olefination, the principles of the Wittig reaction can be adapted for the introduction of functional groups, including the aldehyde moiety, onto a thiophene core, albeit through a multi-step sequence.

The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring. byjus.com This ring subsequently collapses to form the alkene and triphenylphosphine oxide. byjus.com

For the introduction of an aldehyde group onto a thiophene ring, a modified approach is necessary. A direct Wittig reaction to form an aldehyde is not feasible. However, a Wittig reagent can be used to introduce a protected aldehyde equivalent. For example, a thiophene phosphonium ylide could be reacted with a suitable electrophile containing a masked aldehyde function, such as an acetal (B89532).

A plausible, though not widely reported, synthetic strategy could involve the following steps:

Preparation of a Thiophene Phosphonium Ylide: A halothiophene is reacted with triphenylphosphine to form a phosphonium salt. Treatment with a strong base, like n-butyllithium, would then generate the corresponding thiophene phosphonium ylide.

Reaction with a Protected Formylating Agent: The ylide is then reacted with a protected aldehyde equivalent, such as an orthoformate, to introduce a diethoxymethyl group onto the thiophene ring.

Deprotection: Subsequent acidic hydrolysis of the acetal would then unveil the aldehyde functionality, yielding the desired thiophene-2-carbaldehyde (B41791).

While this represents a theoretical application of Wittig-type chemistry for aldehyde introduction, more direct formylation methods are typically employed for thiophenes.

Preparation of Halogenated Thiophene Precursors for Subsequent Functionalization

The synthesis of functionalized thiophenes, including this compound and its analogs, heavily relies on the availability of suitably halogenated thiophene precursors. Halogen atoms, typically bromine or chlorine, serve as versatile handles for introducing a wide range of functional groups through various cross-coupling reactions, such as the Suzuki-Miyaura coupling discussed previously.

The direct halogenation of the thiophene ring is a common strategy. However, controlling the regioselectivity of this reaction can be challenging due to the activated nature of the thiophene ring. Therefore, specific strategies are often employed to achieve the desired halogenation pattern.

One such strategy is the "halogen dance" reaction, which involves the base-catalyzed isomerization of a polyhalogenated thiophene. acs.org For instance, treatment of a dibromothiophene with a strong base like lithium diisopropylamide (LDA) can lead to a migration of a bromine atom, allowing for subsequent functionalization at a different position.

Furthermore, halogenated thiophenes can be synthesized through cyclization reactions of appropriately substituted acyclic precursors. These methods can offer high regiocontrol in the placement of substituents on the thiophene ring.

For the synthesis of 4-substituted thiophene-2-carbaldehydes, 4-bromothiophene-2-carbaldehyde is a crucial intermediate. This precursor can be prepared through various routes, including the bromination of thiophene-2-carbaldehyde. The conditions for this bromination must be carefully controlled to favor the formation of the 4-bromo isomer.

The availability of these halogenated precursors is paramount for the modular and efficient synthesis of a diverse range of 4-substituted thiophene-2-carbaldehyde derivatives, enabling the exploration of their structure-activity relationships.

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxythiophene 2 Carbaldehyde

Transformations of the Aldehyde Moiety

The aldehyde functional group is a primary site of reactivity in 4-Hydroxythiophene-2-carbaldehyde, participating in a variety of oxidative, reductive, and condensation reactions.

Oxidative Processes to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-hydroxythiophene-2-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. ambeed.com A multitude of oxidizing agents can accomplish this, ranging from strong, traditional oxidants to milder, more selective modern reagents. jk-sci.comorganic-chemistry.org

Common methods for the oxidation of aldehydes to carboxylic acids include the use of:

Potassium permanganate (B83412) (KMnO₄): A powerful oxidant, though its use can sometimes be complicated by the potential for over-oxidation or reaction with other sensitive functional groups if not performed under carefully controlled conditions. google.com

Oxone: A potassium peroxymonosulfate (B1194676) compound, which serves as a versatile and environmentally friendly oxidizing agent for converting aldehydes to carboxylic acids under mild conditions. jk-sci.com

Hydrogen peroxide (H₂O₂): Often used in combination with catalysts, hydrogen peroxide offers a "green" alternative for oxidation, with water being the primary byproduct. google.com

Aerobic Oxidation: The use of molecular oxygen, often in the presence of a catalyst, represents an efficient and sustainable method for aldehyde oxidation. ambeed.com

The general mechanism for many of these oxidations, particularly in aqueous media, can involve the initial formation of an aldehyde hydrate (B1144303) (gem-diol), which is then oxidized to the carboxylic acid. organic-chemistry.org

Table 1: Common Reagents for Aldehyde Oxidation

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic or acidic aqueous solution | Powerful, but can be non-selective. google.com |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or organic solvents (e.g., DMF) | Mild and effective for a wide range of aldehydes. jk-sci.com |

| Hydrogen Peroxide (H₂O₂) | Often with a catalyst (e.g., tungstate) | Environmentally friendly oxidant. google.com |

| N-Hydroxyphthalimide (NHPI) | Aerobic (O₂), often with co-catalysts | Organocatalytic system for aerobic oxidation. jk-sci.com |

Reductive Pathways to Corresponding Alcohols

The aldehyde group can be reduced to a primary alcohol, yielding (4-hydroxythiophen-2-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. libretexts.org The most common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Current time information in Bangalore, IN.nih.gov

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. Current time information in Bangalore, IN. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to give the final alcohol product. libretexts.org

Sodium borohydride (NaBH₄): A mild and selective reducing agent, commonly used in protic solvents like methanol (B129727) or ethanol. libretexts.org It is generally safe to handle and reduces aldehydes and ketones without affecting more robust functional groups like esters or carboxylic acids. nih.gov

Lithium aluminum hydride (LiAlH₄): A much more powerful and reactive reducing agent that must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran. libretexts.orgnih.gov It reduces aldehydes, ketones, esters, and carboxylic acids. nih.gov

For the selective reduction of the aldehyde in this compound, NaBH₄ would be the reagent of choice due to its milder nature. libretexts.org

Table 2: Common Reagents for Aldehyde Reduction

| Reducing Agent | Reactivity | Typical Solvents |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild; reduces aldehydes and ketones. nih.gov | Methanol, Ethanol, Water libretexts.orglibretexts.org |

Condensation Reactions and Schiff Base Formation

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. youtube.comwikipedia.org This reaction is of significant importance for the synthesis of various heterocyclic compounds and ligands for metal complexes. masterorganicchemistry.comwikipedia.org

The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often catalyzed by a small amount of acid, leads to the formation of the carbon-nitrogen double bond (C=N) of the Schiff base. youtube.com Thiophene-2-carbaldehyde (B41791) and its derivatives have been shown to react with a wide array of amines, including anilines and diamines, to produce these compounds in high yields. youtube.comwikipedia.orgwikipedia.org

Reactivity of the Hydroxyl Group in this compound

Protonation-Deprotonation Equilibria and Impact on Reactivity

The hydroxyl group of this compound is acidic and can be deprotonated by a suitable base to form a negatively charged thiophenoxide ion. masterorganicchemistry.com This acid-base equilibrium is crucial as it significantly alters the electronic properties and, consequently, the reactivity of the molecule.

Upon deprotonation, the resulting conjugate base is more electron-rich than the neutral molecule. The negative charge on the oxygen atom can be delocalized into the thiophene (B33073) ring through resonance, increasing the electron density of the heterocyclic system. This enhanced electron density makes the conjugate base a stronger nucleophile and can influence the reactivity of other parts of the molecule. For instance, the increased electron density on the ring may affect the electrophilicity of the aldehyde's carbonyl carbon or alter the regioselectivity of further reactions on the thiophene ring.

Derivatization Strategies via the Hydroxyl Functionality

The hydroxyl group provides a versatile point for chemical modification, allowing for the synthesis of a wide range of derivatives through reactions such as etherification and esterification.

Etherification: The most common method for converting a hydroxyl group to an ether is the Williamson ether synthesis. jk-sci.com This reaction involves the deprotonation of the hydroxyl group with a base (such as sodium hydride, NaH) to form the corresponding alkoxide or, in this case, a thiophenoxide. Current time information in Bangalore, IN. This potent nucleophile then undergoes an SN2 reaction with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the ether derivative (e.g., 4-methoxythiophene-2-carbaldehyde). To maximize the yield of the ether, primary alkyl halides are preferred, as secondary and tertiary halides can lead to competing elimination reactions. masterorganicchemistry.com

Esterification: Esters can be formed by reacting the hydroxyl group with carboxylic acid derivatives.

With Acyl Chlorides/Anhydrides: In the presence of a base (like pyridine (B92270) or triethylamine), the hydroxyl group can react with acyl chlorides or anhydrides to form the corresponding ester.

Steglich Esterification: For reactions with carboxylic acids, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be used to facilitate ester formation under mild conditions. organic-chemistry.org

Table 3: Potential Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 4-Alkoxythiophene-2-carbaldehyde |

| Esterification | Acyl Chloride (RCOCl), Base | 4-(Acyloxy)thiophene-2-carbaldehyde |

| Esterification | Carboxylic Anhydride ((RCO)₂O), Base | 4-(Acyloxy)thiophene-2-carbaldehyde |

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring

Theoretical studies and experimental work on differently substituted thiophenes, such as 2-methoxy-3-X-5-nitrothiophenes, have explored nucleophilic aromatic substitution (SNAr) mechanisms. These studies indicate a stepwise pathway involving the initial addition of a nucleophile to form a zwitterionic intermediate, followed by the elimination of the leaving group. koreascience.kr However, the electronic effects of the 4-hydroxy and 2-carbaldehyde substituents would uniquely influence the energetics and feasibility of such pathways for the title compound.

Coordination Chemistry of this compound as a Ligand

Complexation with Transition Metals

There is a significant body of research on the coordination chemistry of thiophene derivatives, particularly Schiff bases derived from thiophene-2-carbaldehyde and its analogues. nih.govoncologyradiotherapy.com These ligands are known to form stable complexes with a variety of transition metals, including but not limited to cobalt (II), nickel (II), copper (II), and zinc (II). koreascience.krresearchgate.netresearchgate.net The coordination often occurs through the sulfur atom of the thiophene ring and the nitrogen and oxygen atoms of the Schiff base side chain, leading to the formation of mono- or polynuclear complexes with diverse geometries. koreascience.krnih.govresearchgate.netresearchgate.net

However, specific studies detailing the synthesis and characterization of transition metal complexes using this compound as a primary ligand are not prominently featured in the available scientific literature. While it can be hypothesized that the hydroxyl and carbonyl groups could act as donor sites for metal chelation, the specifics of coordination modes, stoichiometry, and structural features of such complexes remain uninvestigated.

A study on a related azo-substituted thiophene ligand, 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid, reported the synthesis of cobalt (II) complexes where the ligand coordinated in a hexadentate or tetradentate fashion, resulting in octahedral and square-planar geometries, respectively. nih.gov This highlights the versatile coordinating ability of functionalized thiophenes, though direct parallels to this compound cannot be conclusively drawn without dedicated research.

Influence of Coordination on Catalytic Properties

The coordination of transition metals to organic ligands can significantly influence the resulting complex's catalytic activity. Metal complexes of thiophene-based Schiff base ligands have been explored for their catalytic potential in various reactions, including the reduction of nitroaromatic compounds. nih.gov For instance, complexes of cobalt, nickel, and copper with a Schiff base derived from 5-methyl-2-carboxaldehyde-thiophene have shown efficiency in the catalytic reduction of 2-nitrophenol (B165410) in the presence of sodium borohydride. nih.gov The proposed mechanism involves the transfer of electrons from the borohydride to the nitroaromatic substrate, facilitated by the metal complex. nih.gov

Additionally, ruthenium (II) complexes containing Schiff base ligands have been investigated as catalysts for the transfer hydrogenation of ketones. eurjchem.com The catalytic efficacy in these systems is often dependent on the nature of the metal center, the coordination environment provided by the ligand, and the reaction conditions. eurjchem.com

Despite these examples with related compounds, there is no specific information available in the searched literature regarding the catalytic properties of transition metal complexes of this compound. The electronic and steric properties imparted by the 4-hydroxy substituent would likely modulate the catalytic performance of its metal complexes, but experimental verification is required to establish any such structure-activity relationships.

Spectroscopic Characterization and Structural Analysis of 4 Hydroxythiophene 2 Carbaldehyde

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 4-hydroxythiophene-2-carbaldehyde is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the hydroxyl (-OH), aldehyde (-CHO), and the thiophene (B33073) ring.

The hydroxyl group will display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, with the broadness resulting from hydrogen bonding. The aldehyde group will be identifiable by two key stretching vibrations: the C=O stretch, which is expected to appear as a strong, sharp band in the range of 1660-1700 cm⁻¹, and the C-H stretch of the aldehyde proton, which typically gives rise to one or two weak bands in the 2700-2900 cm⁻¹ region. For the related compound, thiophene-2-carbaldehyde (B41791), the C=O stretching frequency has been reported at 1665 cm⁻¹ researchgate.net. The presence of the electron-donating hydroxyl group at the 4-position in this compound may slightly lower this frequency due to resonance effects.

The thiophene ring itself will produce several characteristic bands. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C stretching vibrations within the ring will likely produce bands in the 1500-1600 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiophene heterocycle, is typically weaker and can be found in the fingerprint region, often around 800-600 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Broad, Strong |

| Aldehyde (-CHO) | C=O Stretch | 1660-1700 | Sharp, Strong |

| Aldehyde (-CHO) | C-H Stretch | 2700-2900 | Weak |

| Thiophene Ring | Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Thiophene Ring | C=C Stretch | 1500-1600 | Medium |

| Thiophene Ring | C-S Stretch | 600-800 | Weak to Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the complete structure of this compound can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The aldehyde proton (-CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.0 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group researchgate.net. The proton of the hydroxyl group (-OH) will also likely be a singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature, but generally expected in the range of δ 5.0-8.0 ppm.

The thiophene ring protons will provide crucial structural information. In the case of this compound, there are two protons on the thiophene ring at positions 3 and 5. The proton at position 5 (H-5) is expected to be a doublet, coupled to the proton at position 3 (H-3). Similarly, H-3 will appear as a doublet, coupled to H-5. The exact chemical shifts will be influenced by the electronic effects of the hydroxyl and aldehyde substituents. For comparison, in thiophene-2-carbaldehyde, the ring protons appear in the range of δ 7.2-7.8 ppm rsc.org. The presence of the hydroxyl group at the 4-position is expected to cause an upfield shift for the adjacent protons.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | 9.0 - 10.0 | Singlet | - |

| -OH | 5.0 - 8.0 | Singlet | - |

| Thiophene H-3 | 6.5 - 7.5 | Doublet | ~1-3 |

| Thiophene H-5 | 7.0 - 8.0 | Doublet | ~1-3 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

The carbonyl carbon of the aldehyde group is the most deshielded and will appear at the lowest field, typically in the range of δ 180-190 ppm rsc.org. The carbon atom attached to the hydroxyl group (C-4) will also be significantly deshielded, with an expected chemical shift in the range of δ 150-160 ppm. The other two sp² hybridized carbons of the thiophene ring (C-2, C-3, and C-5) will resonate in the aromatic region, generally between δ 110 and 150 ppm oregonstate.edulibretexts.org. The specific chemical shifts will be influenced by the positions of the substituents.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 180 - 190 |

| C-4 (C-OH) | 150 - 160 |

| C-2 (C-CHO) | 140 - 150 |

| C-5 | 125 - 135 |

| C-3 | 115 - 125 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound (C₅H₄O₂S) is 128.15 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 128.

The fragmentation of this compound under EI conditions would likely proceed through several characteristic pathways. A common fragmentation for aldehydes is the loss of a hydrogen radical (H•) from the aldehyde group, leading to a prominent [M-1]⁺ peak at m/z = 127 libretexts.org. Another typical fragmentation is the loss of the entire formyl group (•CHO), resulting in an [M-29]⁺ peak at m/z = 99. The thiophene ring itself can undergo fragmentation, leading to smaller charged fragments. For instance, the loss of CO from the [M-H]⁺ ion could lead to a fragment at m/z = 99.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Possible Loss |

| 128 | [C₅H₄O₂S]⁺• (Molecular Ion) | - |

| 127 | [C₅H₃O₂S]⁺ | H• |

| 99 | [C₄H₃OS]⁺ | •CHO |

| 99 | [C₄H₃S]⁺ | CO from [M-H]⁺ |

Electronic Absorption Spectroscopy (UV-Vis) and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a conjugated system.

The thiophene ring itself exhibits π → π* transitions. The presence of the aldehyde and hydroxyl groups, which are auxochromes and chromophores, will shift these absorption maxima to longer wavelengths (a bathochromic shift) and can also increase the intensity of the absorption. The aldehyde group extends the conjugation, and the hydroxyl group, as an electron-donating group, further facilitates these electronic transitions. It is anticipated that this compound will have at least one strong absorption band in the UV region, likely above 250 nm. For comparison, some substituted benzaldehydes show absorption maxima that can be influenced by substituents, indicating that the electronic properties of the thiophene analogue will be similarly affected mdpi.com.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Solvent Effects |

| π → π | > 250 | A shift to longer wavelengths (red shift) in more polar solvents is possible. |

| n → π | ~300-350 (weak) | A shift to shorter wavelengths (blue shift) in more polar solvents is possible. |

Computational and Theoretical Studies on 4 Hydroxythiophene 2 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. nih.gov These methods provide a detailed picture of electron distribution, molecular orbitals, and various energetic properties. For 4-Hydroxythiophene-2-carbaldehyde, DFT calculations can be employed to optimize its geometry and predict key electronic descriptors.

Table 1: Representative Electronic Properties Calculable via DFT for a Thiophene (B33073) Derivative

| Property | Description | Potential Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater propensity to donate electrons in a reaction. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. acs.org |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and plays a role in intermolecular interactions. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps in identifying electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents. |

This table is illustrative and shows the types of data that can be generated through DFT calculations. The values would be specific to the compound under study.

These quantum chemical calculations are not merely theoretical exercises; they provide a rational basis for understanding and predicting the chemical behavior of this compound. For instance, the calculated atomic charges can pinpoint which atoms are susceptible to nucleophilic or electrophilic attack, guiding synthetic modifications.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. A particularly powerful application of this is molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is especially valuable in drug discovery for predicting the interaction between a potential drug molecule (ligand) and a biological target, such as a protein or enzyme (receptor).

For this compound, molecular docking studies could be used to explore its potential as an inhibitor for various enzymes. For example, thiophene derivatives have been investigated as potential inhibitors for targets like acetylcholinesterase and topoisomerase IIα. nih.gov The process involves:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank.

Preparing the 3D structure of this compound and optimizing its geometry.

Using a docking program (e.g., AutoDock) to place the ligand into the active site of the protein in various conformations and orientations.

Scoring the different poses based on their binding affinity, which is an estimation of the binding free energy.

Table 2: Illustrative Molecular Docking Results for a Thiophene Derivative with a Target Protein

| Parameter | Description | Example Finding for a Thiophene Derivative |

| Binding Affinity (kcal/mol) | The strength of the interaction between the ligand and the protein. More negative values indicate stronger binding. | A thiophene derivative might exhibit a binding affinity of -7.0 kcal/mol, suggesting a stable interaction with the target. nih.gov |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and amino acid residues in the active site. | The hydroxyl and carbonyl groups of the thiophene derivative could form key hydrogen bonds with specific residues like serine or glutamate. nih.gov |

| Hydrophobic Interactions | Non-covalent interactions between nonpolar groups. | The thiophene ring itself can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine (B10760876) or valine. nih.gov |

This table demonstrates the kind of information obtained from molecular docking studies. The specific results would depend on the target protein and the ligand.

Such studies can provide a structural basis for the biological activity of this compound and guide the design of more potent analogs by suggesting modifications that would enhance binding to the target.

Simulation of Spectroscopic Signatures for Validation and Prediction

Computational methods can also be used to simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These simulations are invaluable for validating experimental results and for predicting the spectroscopic properties of novel compounds.

For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net By comparing the simulated spectrum with an experimentally obtained one, researchers can confirm the structure of the synthesized compound. Discrepancies between the simulated and experimental spectra can point to impurities or an incorrect structural assignment. While a specific simulated spectrum for this compound is not available in the provided results, the methodology is well-established for related compounds like thiophene-2-carbaldehyde (B41791). researchgate.netnist.gov

Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. This is particularly useful for complex molecules where signal assignment can be challenging.

Computational Design and Optimization for Material Science Applications

The principles of computational chemistry are also applied in the design of new materials with specific properties. Thiophene-based materials are of great interest in organic electronics and photonics due to their conductive and optical properties. wiley.comresearchgate.net Computational design allows for the virtual screening of numerous candidate molecules to identify those with the most promising characteristics before undertaking their synthesis. nih.gov

For a molecule like this compound, computational studies could explore its potential as a building block for larger, conjugated systems. By simulating the electronic and optical properties of polymers or oligomers incorporating this unit, researchers can predict their suitability for applications such as:

Organic light-emitting diodes (OLEDs): By calculating the HOMO-LUMO gap and predicting emission wavelengths.

Organic solar cells: By modeling the electronic properties to optimize charge separation and transport.

Sensors: By simulating how the electronic properties change upon interaction with a target analyte.

This in silico design process accelerates the discovery of new materials by focusing experimental efforts on the most promising candidates. nih.gov

Structure-Activity Relationship (SAR) Derivations from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are a key part of this process. nih.gov QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activities.

For a series of derivatives of this compound, a QSAR study would typically involve:

Synthesizing and testing a set of related compounds for a specific biological activity.

Calculating a variety of molecular descriptors for each compound using computational methods. These can include electronic, steric, and hydrophobic parameters.

Using statistical methods to build a model that correlates the descriptors with the observed activity.

Table 3: Common Descriptors Used in QSAR Models for Thiophene Derivatives

| Descriptor Type | Example Descriptors | Relevance to SAR |

| Electronic | HOMO/LUMO energies, atomic charges, dipole moment | Govern how the molecule interacts with the target receptor at an electronic level. |

| Steric | Molecular weight, volume, surface area | Relate to how the molecule fits into the binding site of the target. |

| Hydrophobic | LogP (partition coefficient) | Influences the molecule's ability to cross cell membranes and reach its target. |

| Topological | Connectivity indices | Describe the branching and shape of the molecule. |

A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov This approach has been applied to various thiophene derivatives to develop models for properties like antifungal and antibiotic activities. nih.gov The insights gained from SAR studies can reveal which functional groups are essential for activity and which can be modified to improve properties like potency and selectivity.

Advanced Research Applications of 4 Hydroxythiophene 2 Carbaldehyde and Its Derivatives

Explorations in Medicinal Chemistry and Biological Activity Mechanisms

The thiophene (B33073) scaffold, a five-membered heterocyclic ring containing a sulfur atom, is recognized as a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. nih.govderpharmachemica.comeprajournals.com Derivatives of 4-Hydroxythiophene-2-carbaldehyde are a subject of intense research, leveraging the unique electronic and structural properties of the thiophene ring to interact with diverse biological targets. nih.govacs.org The electron-rich nature and bioisosteric properties of the thiophene ring enhance its ability to engage in various interactions with enzymes and receptors, making its derivatives promising candidates for drug discovery. nih.gov

Antimicrobial Research and Efficacy Studies

Thiophene derivatives have been extensively investigated for their potential as antimicrobial agents, showing a broad spectrum of activity against various pathogens. rsc.orgnih.gov The fusion of the thiophene ring with other heterocyclic systems is a common strategy to enhance biological activity. nih.gov Research has led to the development of novel thiophene-based compounds with significant efficacy, including against drug-resistant bacteria. frontiersin.org

A focused library of thiophene derivatives was evaluated, leading to the identification of compounds 4 , 5 , and 8 with notable antibacterial activity against colistin-resistant strains of Acinetobacter baumannii and Escherichia coli. frontiersin.org Further studies on new thiophene-based heterocycles revealed that certain pyrazole, pyridine (B92270), and triazole derivatives incorporating a thiophene moiety possess potent antifungal properties. nih.gov Specifically, compounds 9 (containing a 4-chlorophenylaminoacryloyl moiety), 12 (a pyridine derivative), and 19 (a triazolo[3,4-c]triazine derivative) were found to be more potent against Aspergillus fumigates than the standard drug Amphotericin B. nih.gov Compound 12 also showed superior activity against Syncephalastrum racemosum. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes or disruption of cell membrane integrity. frontiersin.org

| Compound/Derivative Class | Target Organism(s) | Key Research Finding | Citation |

|---|---|---|---|

| Thiophene derivatives 4, 5, 8 | Colistin-resistant Acinetobacter baumannii, Escherichia coli | Demonstrated promising antibacterial activity against drug-resistant Gram-negative bacteria. | frontiersin.org |

| Thiophene-Pyridine derivative (12) | Aspergillus fumigates, Syncephalastrum racemosum | Exhibited higher antifungal activity than the standard drug Amphotericin B. | nih.gov |

| Thiophene-Triazole derivative (19) | Aspergillus fumigates | Showed more potent antifungal activity than Amphotericin B. | nih.gov |

| Thiophene-Pyrazole derivative (16) | Pseudomonas aeruginosa, Escherichia coli | Displayed notable antibacterial activity. | nih.gov |

| Thiophene derivative with 4-chlorophenylaminoacryloyl moiety (9) | Aspergillus fumigates | Demonstrated significant antifungal activity, more potent than Amphotericin B. | nih.gov |

Antiviral Investigations and Potential Mechanisms

The antiviral potential of thiophene derivatives is an active area of research, with compounds showing promise against a range of viruses. acs.orggoogle.com A significant mechanism of action identified for these compounds is the inhibition of viral entry into host cells. acs.orgnih.gov

In the context of Ebola virus (EBOV), a series of thiophene derivatives were identified as potent viral entry inhibitors. acs.orgnih.gov Through phenotypic screening, a hit compound with a thiophene scaffold was discovered, which was then optimized. acs.org The mechanism involves the disruption of the interaction between the viral glycoprotein (B1211001) (EBOV-GP) and the host's Niemann-Pick C1 (NPC1) receptor, a crucial step for the viral genome to enter the cytoplasm. acs.orgnih.gov Molecular docking studies suggest that these thiophene derivatives bind to a hydrophobic pocket at the interface of the GP1 and GP2 subunits of the viral glycoprotein. nih.gov This binding induces conformational changes in critical regions of the glycoprotein, such as the receptor-binding site and the fusion loop, ultimately preventing the virus from infecting host cells. nih.gov

Beyond Ebola, thiophene derivatives have been investigated for activity against other viruses. Chalcones containing thiophene rings have demonstrated better antiviral activity against the tobacco mosaic virus (TMV) than reference drugs. mdpi.com Patents have also been filed for thiophene derivatives as antiviral agents against flavivirus infections. google.com

| Derivative Class | Target Virus | Mechanism of Action | Citation |

|---|---|---|---|

| Substituted Thiophene Anilides | Ebola virus (EBOV) | Viral entry inhibition by disrupting the EBOV-GP/NPC1 receptor interaction. | acs.orgnih.gov |

| Thiophene-containing Chalcones | Tobacco Mosaic Virus (TMV) | Demonstrated high potency against TMV in vitro. | mdpi.com |

| General Thiophene Derivatives | Flavivirus | Developed as potential antiviral agents for flavivirus infections. | google.com |

Anticancer and Antitumor Activity Assessments

Thiophene and its derivatives have emerged as a well-explored scaffold for developing molecules with potent anticancer profiles. nih.govnih.gov These compounds can bind to a wide range of cancer-specific protein targets, acting through various signaling pathways. nih.gov The anticancer mechanisms identified for thiophene derivatives include topoisomerase inhibition, tyrosine kinase inhibition, tubulin interaction, and apoptosis induction. nih.gov

One area of focus has been the synthesis of thiophene carboxamide derivatives that act as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor. mdpi.com Molecular dynamics simulations have shown that the thiophene ring, with its high aromaticity, plays a critical role in the binding interaction within the tubulin-colchicine binding pocket. mdpi.com

Other studies have synthesized 2,3-fused thiophene scaffolds and assessed their cytotoxicity against cancer cell lines. acs.org Compound 480 was identified as a promising candidate with low IC50 values against HeLa (12.61 μg/mL) and Hep G2 (33.42 μg/mL) cells. acs.org Its mechanism involves inducing apoptosis through changes in the mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels. acs.org To overcome poor water solubility, this compound was successfully loaded into folic acid-coated nanoparticles, which enhanced uptake by cancer cells overexpressing the folate receptor. acs.org

Furthermore, molecular hybridization has been explored as a strategy. A thiophene-acridine hybrid, ACS03 , demonstrated that combining the two nuclei was effective in increasing antitumor activity beyond that of the individual precursor compounds. nih.gov

| Compound/Derivative Class | Target Cell Line(s) | Mechanism of Action | Citation |

|---|---|---|---|

| Thiophene Carboxamides | Hep3B | Tubulin polymerization inhibition (biomimetic of Combretastatin A-4). | mdpi.com |

| Fused Thiophene Derivative (Compound 480) | HeLa, Hep G2 | Induction of apoptosis via mitochondrial membrane potential changes and ROS generation. | acs.org |

| Thiophene-Acridine Hybrid (ACS03) | HCT-116 | Increased antitumor activity through molecular hybridization; involves increased nitric oxide (NO) levels. | nih.gov |

| General Thiophene Analogs | Various | Inhibition of topoisomerase, inhibition of tyrosine kinase. | nih.gov |

Enzyme and Receptor Interaction Studies

The therapeutic effects of thiophene derivatives are rooted in their ability to interact with specific enzymes and cellular receptors. nih.govresearchgate.net Molecular docking and structure-activity relationship (SAR) studies have been instrumental in elucidating these interactions at a molecular level. nih.govnih.govmdpi.com

Thiophene-based compounds have been designed as potent enzyme inhibitors. For instance, bicyclic and tricyclic cyclohepta[b]thiophene derivatives have been identified as effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathology of Alzheimer's disease. nih.gov Compounds 9 and 12 from this class showed significant AChE inhibition with IC50 values of 0.51 μM and 0.55 μM, respectively. nih.gov In other research, thiophene derivatives have shown inhibitory activity against the 5-lipoxygenase enzyme. nih.gov

In anticancer research, the interaction with the tubulin protein is a key target. mdpi.com Thiophene carboxamides have been shown to interact with the colchicine-binding site of tubulin, disrupting microtubule dynamics essential for cell division. mdpi.com Similarly, in antiviral applications, thiophene derivatives bind to specific pockets on viral proteins, such as the Ebola virus glycoprotein, preventing the conformational changes necessary for viral entry. nih.gov

Receptor-targeted delivery is another strategy where these derivatives are employed. For example, by incorporating thiophene-based anticancer agents into folic acid-coated nanoparticles, researchers have exploited the over-expression of folate receptors on cancer cells to achieve targeted drug delivery, enhancing efficacy and selectivity. acs.org

Biotransformation and Metabolic Fate of Thiophene Derivatives in Biological Systems

The metabolism of thiophene-containing compounds is a critical factor influencing their efficacy and safety profile. The thiophene ring is considered a "structural alert" because its metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes, can lead to the formation of reactive metabolites. acs.orgresearchgate.netnih.gov

The two main bioactivation pathways are S-oxidation, which forms a thiophene S-oxide, and epoxidation across a double bond, which forms a thiophene epoxide. acs.orgresearchgate.netwikipedia.org Both of these metabolites are highly reactive electrophiles. acs.orgresearchgate.net These reactive species can covalently bind to cellular macromolecules, including proteins and DNA, which can lead to toxicity, such as drug-induced hepatotoxicity. acs.orgresearchgate.netnih.gov The drug tienilic acid, which was withdrawn from the market, is a notable example where metabolism of the thiophene ring led to severe immune hepatitis. acs.orgnih.gov

Other Specialized Research Applications

Beyond their extensive applications in medicinal chemistry, thiophene derivatives, including those related to this compound, are utilized in materials science and other industrial fields. nih.govrsc.org The unique electronic properties of the thiophene ring make these compounds valuable building blocks for functional organic materials. acs.orgacs.org

Thiophene derivatives are employed in the construction of:

Organic Light-Emitting Diodes (OLEDs) nih.govacs.org

Organic Field-Effect Transistors (OFETs) nih.govacs.org

Organic Semiconductors nih.govacs.org

Polymer Organic Solar Cells (OSCs) acs.org

Organic Thermoelectrics acs.org

Biosensors acs.org

In addition to electronics, these compounds have been studied as corrosion inhibitors for metals, highlighting their industrial utility. eprajournals.com The ability to synthesize a wide variety of substituted thiophenes allows for the fine-tuning of their chemical and physical properties to suit these specialized applications. derpharmachemica.com

Agrochemistry Research (e.g., Pesticides, Herbicides)

The exploration of thiophene derivatives in agrochemical research is an active field, with the structural motif of this compound offering a versatile scaffold for developing new active compounds. While direct research on the pesticidal or herbicidal properties of this compound is not extensively documented in publicly available literature, the known biological activities of related compounds provide a strong rationale for its investigation in this domain.

The presence of the thiophene ring is a key feature in many biologically active molecules used in agriculture. Thiophene-containing compounds are often investigated for their systemic and contact action against various pests and pathogens. The functional groups of this compound, namely the hydroxyl (-OH) and aldehyde (-CHO) groups, are reactive handles that allow for the synthesis of a wide array of derivatives, such as Schiff bases, hydrazones, and chalcones, which have been widely studied for their pesticidal and herbicidal potential.

For instance, research into hydantoin (B18101) and 2-thiohydantoin (B1682308) derivatives has revealed their significant herbicidal activity. nih.gov Some of these compounds, which share structural similarities with potential derivatives of this compound, act as proherbicides, being converted in vivo to their active forms that inhibit essential plant enzymes like adenylosuccinate synthetase (AdSS). nih.gov This mode of action presents a promising avenue for the design of novel herbicides derived from this compound.

Furthermore, compounds possessing a 4-hydroxybenzyl moiety have been synthesized and shown to exhibit good herbicidal activity against various weeds. nih.gov This suggests that the 4-hydroxy group on the thiophene ring could play a crucial role in the biological activity of its derivatives. The structural analogy to 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a successful class of commercial herbicides, further underscores the potential of 4-hydroxy-substituted aromatic structures in agrochemical applications. nih.gov

The aldehyde functional group can be readily converted into various other functionalities, expanding the chemical space for biological screening. The synthesis of ester derivatives from similar hydroxybenzyl-containing heterocyclic compounds has led to the discovery of compounds with notable efficacy against common weeds like Stellaria media, Echinochloa crus-galli, and Setaria viridis at practical application rates. nih.gov

Table 1: Potential Agrochemically Relevant Derivatives of this compound and Their Reported Activities

| Derivative Class | Potential Synthesis Route from this compound | Reported Biological Activity of Analogous Compounds |

| Schiff Bases | Condensation with various primary amines | Antibacterial, antifungal, herbicidal |

| Hydrazones | Reaction with hydrazine (B178648) derivatives | Insecticidal, acaricidal, fungicidal |

| Esters | Acylation of the hydroxyl group | Herbicidal |

| Chalcones | Claisen-Schmidt condensation with acetophenones | Insecticidal, antifungal |

While the direct application of this compound in commercial agrochemicals is yet to be established, its structural features and the proven track record of related thiophene and hydroxyphenyl derivatives in exhibiting valuable biological activities make it a compound of significant interest for future agrochemical research and development.

Applications in Dye and Pigment Chemistry

The chromophoric and auxochromic groups present in this compound make it a promising candidate for the synthesis of novel dyes and pigments. The thiophene ring itself can act as a heterocyclic component that often imparts desirable properties to colorants, such as bathochromic shifts (deepening of color) and improved fastness properties. nih.govresearchgate.net The hydroxyl (-OH) group acts as a powerful auxochrome, enhancing the color intensity and influencing the shade, while the aldehyde (-CHO) group provides a reactive site for building larger, conjugated systems essential for color.

A primary application of aromatic aldehydes, particularly those with a hydroxyl group ortho to the aldehyde, is in the synthesis of azo dyes. The general method involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then coupled with a nucleophilic aromatic compound, the "coupler." this compound can serve as an excellent coupler due to the activating effect of the hydroxyl group on the thiophene ring. The coupling reaction would likely occur at the position ortho or para to the hydroxyl group.

The resulting azo dyes derived from this compound are expected to exhibit interesting color properties. The specific shade would depend on the nature of the diazonium salt used. By varying the aromatic amine, a wide palette of colors can be potentially synthesized. These thiophene-based azo dyes could find applications as disperse dyes for coloring synthetic fibers like polyester (B1180765) and nylon. nih.govinternationaljournalcorner.com Disperse dyes are valued for their ability to penetrate and color hydrophobic fibers, and thiophene-based structures are known to offer good sublimation fastness, a critical property for the application and longevity of the color on textiles. nih.govresearchgate.net

The general synthesis of a disperse dye using this compound as a coupler is depicted below:

Aromatic Amine → Diazonium Salt + this compound → Thiophene-based Azo Dye

Furthermore, the aldehyde functionality allows for the synthesis of other classes of dyes, such as azomethine dyes. Condensation of the aldehyde group with primary aromatic or heterocyclic amines can yield Schiff bases, which themselves can be colored compounds. These azomethine dyes are known for their applications in various fields, including the dyeing of synthetic polymers.

Table 2: Potential Dye Classes Derived from this compound

| Dye Class | General Synthesis Principle | Potential Application | Key Structural Features from this compound |

| Azo Dyes | Azo coupling of a diazonium salt with the thiophene ring | Disperse dyes for polyester and nylon | Thiophene ring, Hydroxyl group (auxochrome) |

| Azomethine Dyes | Condensation of the aldehyde group with an amino compound | Dyes for synthetic polymers | Aldehyde group, Thiophene ring |

| Styryl Dyes | Knoevenagel or Wittig-type reactions at the aldehyde group | Fluorescent dyes, Sensitizers | Aldehyde group, Conjugated system |

The combination of a reactive aldehyde and an activating hydroxyl group on a thiophene core makes this compound a versatile building block for the creation of new colorants with potentially valuable properties for the textile and materials industries.

Catalysis Beyond Coordination Complexes

The field of organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. This compound and its derivatives have the potential to be employed in various organocatalytic transformations, moving beyond traditional metal-based coordination complexes.

A significant area of application is in the formation of Schiff base catalysts. The aldehyde group of this compound can readily condense with primary amines, including chiral amines, to form Schiff bases (or imines). These Schiff bases can act as catalysts for a variety of asymmetric reactions. The iminium ion formed in situ can activate substrates for nucleophilic attack, a common strategy in organocatalysis. The hydroxyl group can also play a role in catalysis, either by participating in hydrogen bonding to orient substrates or by modulating the electronic properties of the catalyst.

Schiff bases derived from salicylaldehydes (o-hydroxy aromatic aldehydes) and their analogs are well-known to be effective catalysts. Given that this compound is an o-hydroxy aromatic aldehyde, its Schiff base derivatives are expected to exhibit similar catalytic activity. These catalysts can be employed in reactions such as asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions, providing access to chiral building blocks for the pharmaceutical and fine chemical industries.

Another exciting avenue for the catalytic application of this compound lies in the realm of N-Heterocyclic Carbene (NHC) catalysis. Aldehydes can be converted into highly reactive intermediates, known as Breslow intermediates, in the presence of NHC catalysts. This process, termed "Umpolung" or reactivity inversion, transforms the electrophilic aldehyde carbon into a nucleophilic species. This nucleophilic intermediate can then participate in a variety of bond-forming reactions.

While this compound itself would be the substrate in this type of catalysis, its unique electronic properties imparted by the thiophene ring and the hydroxyl group could influence the rate and selectivity of NHC-catalyzed reactions. Furthermore, the integration of organocatalysis with other techniques, such as electrosynthesis, has shown that aldehydes can be converted into esters and other functional groups in a clean and efficient manner, often with only hydrogen gas as a byproduct. organic-chemistry.orgnih.gov The anodic oxidation of the catalytically generated electroactive intermediates is a green chemistry approach that avoids the use of stoichiometric chemical oxidants. organic-chemistry.org

Table 3: Potential Organocatalytic Applications Involving this compound

| Catalytic Strategy | Role of this compound | Type of Reactions Catalyzed | Potential Advantages |

| Schiff Base Catalysis | Precursor to the catalyst (forms a Schiff base with an amine) | Asymmetric Michael additions, Aldol reactions, Mannich reactions | Metal-free catalysis, Enantioselective synthesis |

| N-Heterocyclic Carbene (NHC) Catalysis | Substrate undergoing "Umpolung" | Benzoin condensation, Stetter reaction, Acylation reactions | Reactivity inversion, Access to unique chemical transformations |

| Integrated Electro-organocatalysis | Substrate for NHC-catalyzed anodic oxidation | Esterification, Amidation | Avoids chemical oxidants, Green and sustainable process |

The structural motifs within this compound provide a foundation for its use in developing novel organocatalytic systems that operate outside the traditional paradigm of metal-based coordination chemistry, offering greener and more selective synthetic routes.

Q & A

Q. How does the planarity of the thiophene ring affect the compound’s electronic and optical properties?

- Methods :

- Conduct UV-Vis spectroscopy (λ_max in DMSO) and correlate with TD-DFT results.

- Measure fluorescence quantum yield to assess π-conjugation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.